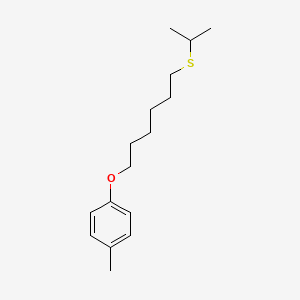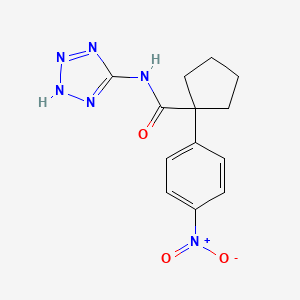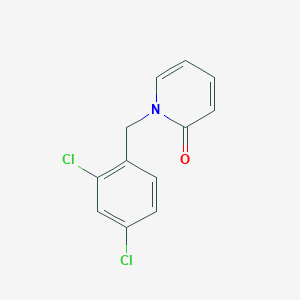![molecular formula C8H8N2O8S B4639837 4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol](/img/structure/B4639837.png)
4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol
描述
4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol is a chemical compound with the molecular formula C8H7N2O8S It is characterized by the presence of a sulfonyl group, two nitro groups, and a hydroxyethyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol typically involves the nitration of phenol derivatives followed by sulfonation and subsequent hydroxyethylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring efficient production.
化学反应分析
Types of Reactions
4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenol derivatives.
科学研究应用
4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and nitro groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
4-nitrophenol: Similar in structure but lacks the sulfonyl and hydroxyethyl groups.
2,6-dinitrophenol: Contains two nitro groups but lacks the sulfonyl and hydroxyethyl groups.
4-hydroxyethylphenol: Contains a hydroxyethyl group but lacks the nitro and sulfonyl groups.
Uniqueness
4-[(2-hydroxyethyl)sulfonyl]-2,6-dinitrophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and sulfonyl groups enhances its reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(2-hydroxyethylsulfonyl)-2,6-dinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O8S/c11-1-2-19(17,18)5-3-6(9(13)14)8(12)7(4-5)10(15)16/h3-4,11-12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTQJQSETMSDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chloro-1H-pyrazol-5-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4639761.png)
![ethyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4639762.png)

![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4639776.png)
![(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4639794.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4639799.png)
![5-(5-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4639801.png)
![N-(3-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4639808.png)

![N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]acetamide](/img/structure/B4639813.png)
![ETHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4639814.png)
![methyl 5-methyl-4-phenyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4639819.png)
METHANONE](/img/structure/B4639825.png)

